Ellanovalabs B7-6098
CAS No.:
Cat. No.: VC18127989
Molecular Formula: C8H7F2N3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2N3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 1-(difluoromethyl)indazol-6-amine |
| Standard InChI | InChI=1S/C8H7F2N3/c9-8(10)13-7-3-6(11)2-1-5(7)4-12-13/h1-4,8H,11H2 |
| Standard InChI Key | JODKVOVROQKOSI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)N(N=C2)C(F)F |
Introduction
Structural Characteristics and Nomenclature
Ellanovalabs B7-6098 belongs to the class of substituted hexanoic acids, distinguished by its unique alkyl branching pattern. The IUPAC name, 2-ethyl-3-propylhexanoic acid, reflects the positions of the ethyl (-CHCH) and propyl (-CHCHCH) groups on the six-carbon chain. The structural formula is represented as:
This configuration introduces steric effects that influence reactivity, solubility, and intermolecular interactions. The LogP value of 3.31360 indicates moderate lipophilicity, suggesting preferential partitioning into nonpolar phases.
Synthetic Methodologies
Friedel-Crafts Alkylation
A widely employed route involves Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl) as a Lewis acid catalyst. Hexanoic acid reacts with ethyl and propyl halides under anhydrous conditions at 50–70°C. The mechanism proceeds via carbocation intermediates, with the catalyst facilitating electrophilic substitution. Key considerations include:
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Temperature control: Excess heat promotes side reactions such as polymerization.
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Stoichiometry: Molar ratios of 1:1.2 (acid to alkyl halide) optimize yield while minimizing byproducts.
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Workup: Hydrolysis with aqueous HCl recovers the catalyst and isolates the crude product, which is purified via vacuum distillation.
Grignard Reagent Approach
An alternative method utilizes ethyl 2-bromohexanoate and propylmagnesium bromide (Grignard reagent). The reaction proceeds in tetrahydrofuran (THF) at -10°C to prevent thermal degradation:
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Nucleophilic attack: The Grignard reagent adds to the ester carbonyl, forming a magnesium alkoxide intermediate.
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Hydrolysis: Acidic workup (e.g., HSO) liberates the carboxylic acid and regenerates MgBr.
This method achieves yields exceeding 75% but requires stringent exclusion of moisture.
Industrial-Scale Production
Continuous flow reactors enhance scalability by improving heat and mass transfer. Parameters such as residence time (30–60 s) and catalyst loading (5–10 mol%) are optimized via computational fluid dynamics (CFD) modeling. Heterogeneous catalysts (e.g., zeolites) reduce waste and enable catalyst recycling, aligning with green chemistry principles.
Physicochemical Properties
Experimental data for Ellanovalabs B7-6098 are summarized below:
| Property | Value |
|---|---|
| CAS Number | 58888-88-3 |
| Molecular Weight | 186.29 g/mol |
| LogP | 3.31360 |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of reported density and phase transition temperatures underscores the need for further experimental characterization. Computational studies (e.g., COSMO-RS simulations) predict a boiling point range of 210–230°C based on analogous structures.
Reactivity and Functionalization
The carboxylic acid group enables diverse derivatization pathways:
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Esterification: Reaction with methanol under acid catalysis produces methyl 2-ethyl-3-propylhexanoate, a potential plasticizer.
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Amidation: Coupling with amines via carbodiimide chemistry yields bioactive amides for pharmaceutical screening.
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Reduction: Lithium aluminum hydride (LiAlH) reduces the acid to 2-ethyl-3-propylhexanol, a fragrance precursor.
The branched alkyl chain impedes crystallization, rendering the compound a liquid at room temperature, which simplifies handling in synthetic workflows.
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